(E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a furan ring substituted with a methyl group, a pyridine ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 5-methyl-2-furaldehyde with 3-pyridinecarboxamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired propenamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives of the propenamide moiety.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π interactions with aromatic residues in proteins, while the propenamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
(E)-3-(2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE: Similar structure but lacks the methyl group on the furan ring.
(E)-3-(5-METHYL-2-FURYL)-N~1~-(2-PYRIDYL)-2-PROPENAMIDE: Similar structure but with a different position of the pyridine ring.
Uniqueness: (E)-3-(5-METHYL-2-FURYL)-N~1~-(3-PYRIDYL)-2-PROPENAMIDE is unique due to the specific substitution pattern on the furan and pyridine rings, which can influence its reactivity and biological activity. The presence of the methyl group on the furan ring can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-5-12(17-10)6-7-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDAIVPFRALWTM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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